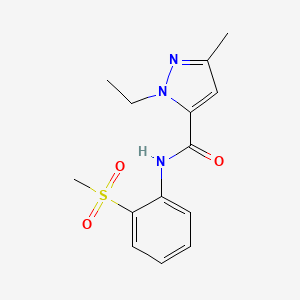

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-5-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-4-17-12(9-10(2)16-17)14(18)15-11-7-5-6-8-13(11)21(3,19)20/h5-9H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMRRJITDAPTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the 1 and 3 positions of the pyrazole ring.

Attachment of the methylsulfonylphenyl group: This step involves the reaction of the pyrazole derivative with a suitable sulfonyl chloride.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Position 1 : Ethyl in the target compound vs. bulkier groups (e.g., trifluoromethyl or benzyl) in analogues. Smaller substituents here may reduce steric hindrance in binding pockets .

- Methylsulfonyl Phenyl Group : Shared with DPC 423, this group is critical for Factor Xa binding via interactions with the S4 pocket .

Table 2: Pharmacological and Selectivity Profiles

Key Observations :

- Factor Xa Inhibitors: DPC 423 and razaxaban exhibit sub-nanomolar potency, attributed to their trifluoromethyl and optimized P1/P4 ligands. The target compound’s lack of these groups may reduce FXa affinity unless compensated by the methylsulfonyl-phenyl interaction .

- Antibacterial Activity : The derivative shows antimycobacterial activity, suggesting pyrazole-sulfonamides may have broad applications depending on substituents .

Metabolic and Pharmacokinetic Profiles

- DPC 423 : Undergoes gamma-glutamyltranspeptidase (GGT)-mediated glutamate conjugation due to its benzylamine group, leading to unique metabolites. This pathway is absent in the target compound, which lacks a primary amine .

- Razaxaban : High oral bioavailability (60%) and low protein binding due to balanced lipophilicity from the trifluoromethyl and imidazole groups . The target compound’s methylsulfonyl group may improve solubility but could increase plasma protein binding.

Biological Activity

1-Ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C14H17N3O2S, and it has a molecular weight of approximately 275.37 g/mol. The compound features a pyrazole ring that is substituted with an ethyl and methyl group, a carboxamide functional group, and a methylsulfonyl-phenyl moiety, which may contribute to its biological activity and potential applications in medicinal chemistry.

Antimicrobial and Insecticidal Properties

Preliminary studies indicate that this compound exhibits significant insecticidal activity. Specifically, it has shown effectiveness against pests such as Nilaparvata lugens (brown planthopper) and Plutella xylostella (diamondback moth). Structure-activity relationship studies suggest that the unique structural features of this compound enhance its potency against these agricultural pests.

Medicinal Chemistry Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. Research into compounds with similar structures has demonstrated their potential therapeutic effects. The distinct combination of a pyrazole core with a methylsulfonyl phenyl group in this compound may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes or receptors involved in pest resistance or disease pathways. Molecular docking simulations and in vitro assays are essential for elucidating these interactions, which can provide insights into the mechanism of action and potential therapeutic applications.

Case Study 1: Insecticidal Activity

In a controlled study, this compound was tested for its insecticidal properties against Nilaparvata lugens. The results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agricultural pesticide.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings suggested that it could inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Comparison of Pyrazole Derivatives

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Methylsulfonyl substitution enhances biological activity |

| 1-Ethyl-3-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide | Structure | Isoxazole ring enhances biological activity |

| 1-Ethyl-3-methyl-N-[3-[3-[1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]carbonyl]phenyl]-1H-pyrazole-5-carboxamide | Structure | Indazole moiety may provide unique pharmacological properties |

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Insecticidal | Significant reduction in pest populations | [Study Reference] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Study Reference] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.